秋水仙碱,17,17,17-三氟-

描述

Synthesis Analysis

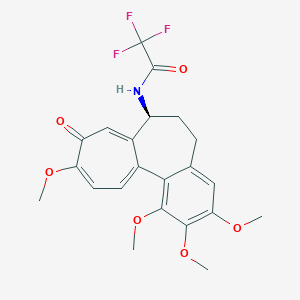

The synthesis of colchicine and its derivatives, including "17,17,17-trifluoro-" analogs, involves complex chemical reactions aimed at constructing its tricyclic core and introducing functional groups. Techniques such as bio-inspired synthesis using VOF(3) and PIFA have led to the production of colchicine-like compounds with significant cytotoxic properties (Nicolaou et al., 2012). Furthermore, the use of tandem ring-closing metathesis reactions has been instrumental in forming the seven-membered rings that are characteristic of colchicine's structure (Boyer & Hanna, 2007).

Molecular Structure Analysis

The molecular structure of colchicine has been the subject of debate, with early theories proposing various structural configurations. However, modern research has clarified its structure, highlighting the importance of the seven-membered ring and the acetamido group's placement (Dewar, 1945). The introduction of trifluoro groups into colchicine's structure potentially modifies its chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

Colchicine undergoes various chemical reactions that allow the modification of its structure and the introduction of new functional groups, including trifluoroacetamido-substituted analogs (Ringel et al., 1991). These modifications can lead to changes in its biological activity and pharmacological properties.

Physical Properties Analysis

The physical properties of colchicine, such as solubility, melting point, and crystalline structure, are crucial for its application in scientific research and potential therapeutic use. The introduction of trifluoro groups is expected to influence these properties by altering the molecule's polarity and interactions with solvents and biological molecules.

Chemical Properties Analysis

The chemical properties of colchicine, including its reactivity, stability, and interaction with biological targets, are significantly influenced by its structure. The addition of trifluoro groups can enhance its cytotoxicity and interaction with tubulin, affecting its potential as a therapeutic agent (Ringel et al., 1991).

科学研究应用

秋水仙碱在心血管疾病中的作用

秋水仙碱因其在治疗冠状动脉疾病(CAD)中的潜在作用而受到探索。其独特的抗炎机制,包括阻断微管蛋白聚合和抑制 NLRP3 炎症小体,对动脉粥样斑块的形成和不稳定性有影响。研究表明,秋水仙碱可以减少白介素 1β 和白介素 18 等促炎细胞因子的产生,从而影响 CAD 的病理生理。长期使用与心血管事件的减少有关,由于其安全性及成本效益,秋水仙碱被定位为治疗急性及慢性冠状动脉综合征的宝贵药物 (Imazio 等人,2020)。

秋水仙碱在心包疾病中的作用

秋水仙碱在复发性心包炎和心包切开术后综合征(PPS)中显示出疗效。其作用机制涉及干扰有丝分裂和调节多形核白细胞功能。这一应用将秋水仙碱的使用扩展到传统治疗之外,为心包积液和其他心血管疾病提供了有希望的治疗选择,有待进一步研究 (Shah 等人,2016)。

秋水仙碱在癌症研究中的作用

秋水仙碱作为一种经典的抗有丝分裂、微管结合剂,其抗肿瘤活性已得到探索。虽然其直接应用可能导致毒性,但秋水仙碱的衍生物已显示出有效的抗肿瘤特性,且不良反应较少。这些衍生物与微管蛋白相互作用,破坏细胞分裂,这是癌症增殖的一个基本过程。秋水仙碱及其衍生物在癌症研究中的探索为开发具有增强疗效和安全性特征的抗肿瘤分子开辟了新途径 (Dubey 等人,2017)。

秋水仙碱在多倍体诱导中的作用

秋水仙碱作为有丝分裂抑制剂用于诱导植物多倍体的应用突出了其在人类医学之外的应用。通过抑制微管形成,秋水仙碱对植物的处理可以诱导四倍体,这可能会导致理想的园艺性状,如产量增加、果实尺寸更大以及对环境压力的抵抗力增强。这一应用展示了秋水仙碱在遗传和农业研究中的多功能性,为各种物种的基因组加倍提供了一种方法 (Zulfiqar,2022)。

属性

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHADYPYCJQLMV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

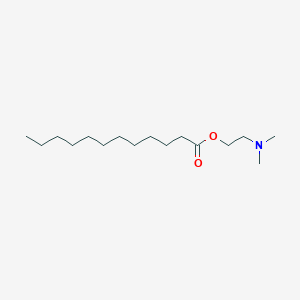

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180825 | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colchicine, 17,17,17-trifluoro- | |

CAS RN |

26195-65-3 | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

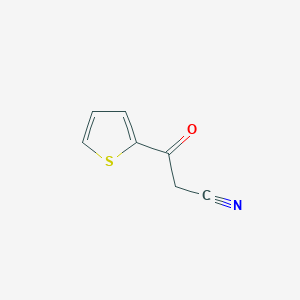

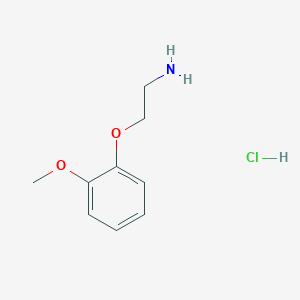

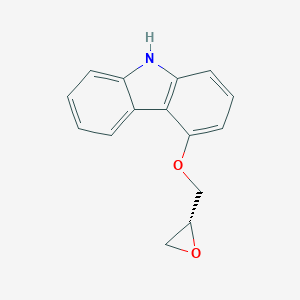

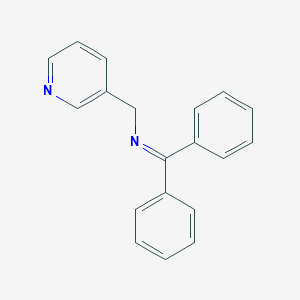

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

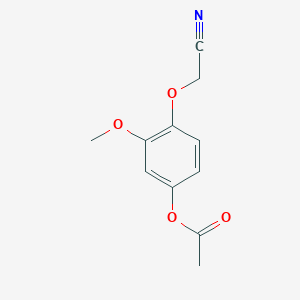

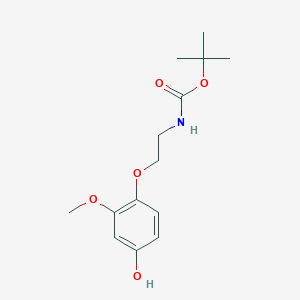

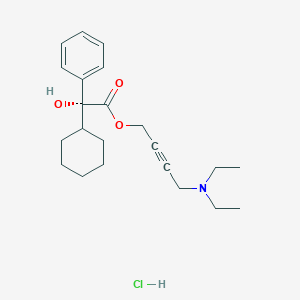

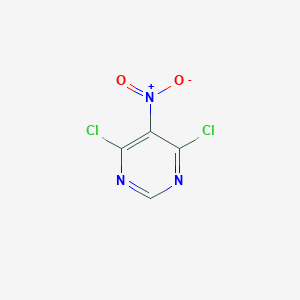

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)

![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)